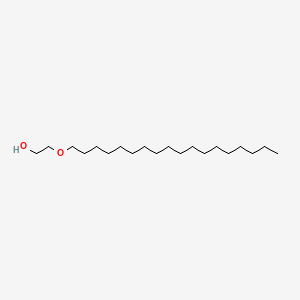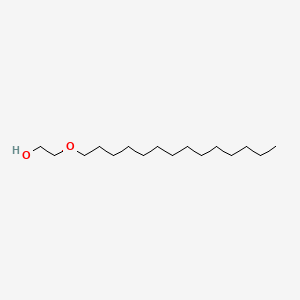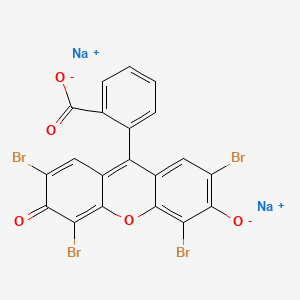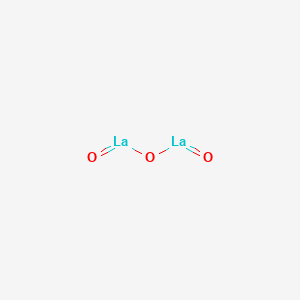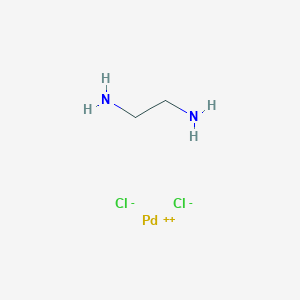
Palladium, dichloro(1,2-ethanediamine-N,N')-, (SP-4-2)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Palladium, dichloro(1,2-ethanediamine-N,N’)-, (SP-4-2)- is a coordination compound of palladium. It is known for its applications in various fields of research, particularly in catalysis and organic synthesis. The compound is characterized by the presence of palladium coordinated to two chlorine atoms and a 1,2-ethanediamine ligand.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Palladium, dichloro(1,2-ethanediamine-N,N’)-, (SP-4-2)- typically involves the reaction of palladium(II) chloride with 1,2-ethanediamine. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at room temperature. The product is obtained as a yellow powder, which is then purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and controlled environments helps in maintaining consistency and quality of the product.
化学反应分析
Types of Reactions
Palladium, dichloro(1,2-ethanediamine-N,N’)-, (SP-4-2)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state palladium complexes.
Reduction: It can be reduced to form palladium(0) species.
Substitution: The chlorine ligands can be substituted with other ligands such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Ligand exchange reactions are typically carried out in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield palladium(IV) complexes, while reduction can produce palladium(0) nanoparticles.
科学研究应用
Palladium, dichloro(1,2-ethanediamine-N,N’)-, (SP-4-2)- has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing to explore its use in cancer treatment due to its ability to interact with DNA and proteins.
Industry: It is used in the production of fine chemicals and pharmaceuticals, as well as in the development of new materials and nanotechnology.
作用机制
The mechanism by which Palladium, dichloro(1,2-ethanediamine-N,N’)-, (SP-4-2)- exerts its effects involves the coordination of palladium to various substrates. The palladium center acts as a catalyst, facilitating the formation and breaking of chemical bonds. The molecular targets and pathways involved depend on the specific reaction and application. For example, in cross-coupling reactions, the palladium center coordinates to both the organic halide and the organometallic reagent, enabling the transfer of the organic group.
相似化合物的比较
Similar Compounds
- Palladium, dichloro(1,2-diphenyl-1,2-ethanediamine-N,N’)-, (SP-4-2)-
- Palladium, dichloro(ethylenediamine)-
Uniqueness
Palladium, dichloro(1,2-ethanediamine-N,N’)-, (SP-4-2)- is unique due to its specific ligand environment, which provides distinct reactivity and selectivity in catalytic processes. Compared to other palladium complexes, it offers a balance between stability and reactivity, making it a versatile catalyst in various chemical transformations.
属性
IUPAC Name |
ethane-1,2-diamine;palladium(2+);dichloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8N2.2ClH.Pd/c3-1-2-4;;;/h1-4H2;2*1H;/q;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYKJANQVKIYPJ-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)N.[Cl-].[Cl-].[Pd+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8Cl2N2Pd |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15020-99-2 |
Source


|
| Record name | cis-Dichloro(ethylenediamine)palladium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015020992 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
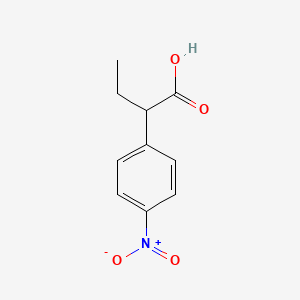
![sodium;4-[(4-hydroxyphenyl)diazenyl]benzenesulfonate](/img/structure/B7797784.png)
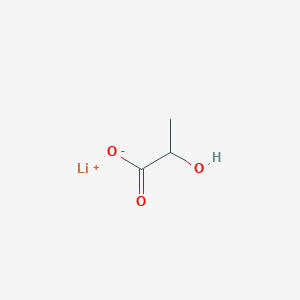
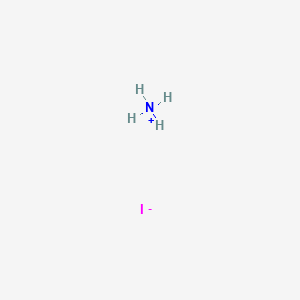

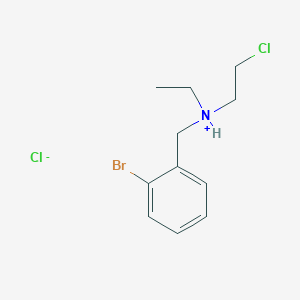
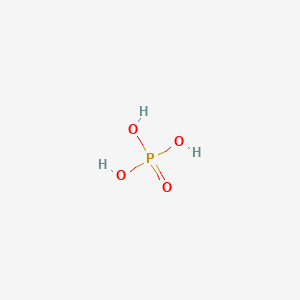
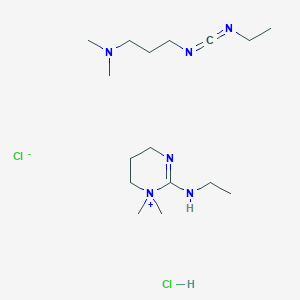
![(2R,3S,4R,5S,6S)-2-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B7797834.png)

